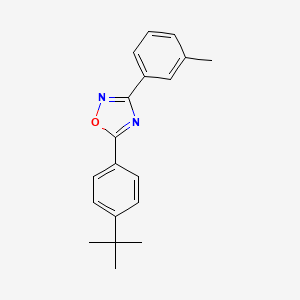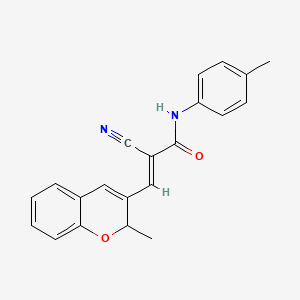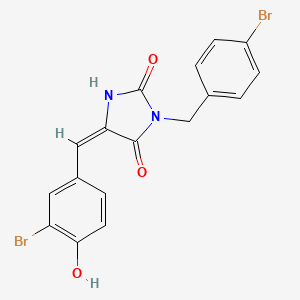![molecular formula C22H24N4O4S2 B11628647 4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11628647.png)
4-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5Z)-5-{[2-(4-甲基哌啶-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸是一种结构独特的复杂有机化合物,包含哌啶环、吡啶并[1,2-a]嘧啶核心和噻唑烷环。由于其潜在的生物活性及应用,该化合物在药物化学和有机合成领域引起了极大的兴趣。
准备方法
合成路线及反应条件
4-[(5Z)-5-{[2-(4-甲基哌啶-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸的合成通常涉及多步有机反应。该过程首先制备吡啶并[1,2-a]嘧啶核心,然后引入哌啶环和噻唑烷部分。最后一步是形成丁酸侧链。为了获得高产率和纯度,需要优化具体的反应条件,例如温度、溶剂和催化剂。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动工艺的大规模合成。这些方法确保了质量一致性和可扩展性,使该化合物可用于研究和工业的各种应用。
化学反应分析
反应类型
4-[(5Z)-5-{[2-(4-甲基哌啶-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸会发生多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以修饰官能团,形成不同的还原形式。
取代: 取代反应可以引入新的官能团,改变化合物的性质。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。为了获得所需的产物,需要仔细控制反应条件,例如温度、pH 和溶剂选择。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生羧酸或酮,而还原可能会产生醇或胺。
科学研究应用
4-[(5Z)-5-{[2-(4-甲基哌啶-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸具有广泛的科学研究应用,包括:
化学: 用作有机合成中的构建单元,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,例如抗菌、抗病毒和抗癌特性。
医学: 研究其潜在的治疗应用,包括药物开发和药理学研究。
工业: 用于开发新材料和化学工艺。
作用机制
4-[(5Z)-5-{[2-(4-甲基哌啶-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与酶或受体结合,调节它们的活性,并导致各种生物效应。对其分子靶标和途径的详细研究对于了解其完整的作用机制至关重要。
相似化合物的比较
类似化合物
类似的化合物包括其他吡啶并[1,2-a]嘧啶衍生物和含噻唑烷的分子。这些化合物在结构上相似,但在官能团和生物活性方面可能有所不同。
独特性
4-[(5Z)-5-{[2-(4-甲基哌啶-1-基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基]亚甲基}-4-氧代-2-硫代-1,3-噻唑烷-3-基]丁酸是独特的,因为其官能团的特定组合及其具有多种生物活性的潜力。其独特的结构允许其与分子靶标进行靶向相互作用,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C22H24N4O4S2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
4-[(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-7-11-24(12-8-14)19-15(20(29)25-9-3-2-5-17(25)23-19)13-16-21(30)26(22(31)32-16)10-4-6-18(27)28/h2-3,5,9,13-14H,4,6-8,10-12H2,1H3,(H,27,28)/b16-13- |
InChI 键 |
AUQUNUFCQWJFFS-SSZFMOIBSA-N |
手性 SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
规范 SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628569.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)

![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11628605.png)
![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11628610.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-chlorobenzoate](/img/structure/B11628630.png)
![3-Ethyl 6-methyl 4-[(2,3-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11628651.png)

![4-[(4-{(Z)-[1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11628658.png)
![(2Z)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11628659.png)
![N-[(Z)-[(3,4-Dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11628661.png)
